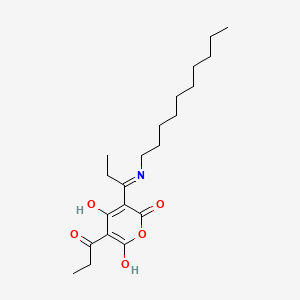
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoacetic acid moiety esterified with a highly fluorinated octyl group. The extensive fluorination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester typically involves the esterification of bromoacetic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
BrCH2COOH+CF3(CF2)5CH2OHH2SO4BrCH2COOCH2(CF2)5CF3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetic acid moiety can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted acetic acid derivatives.
Ester Hydrolysis: Bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
科学的研究の応用
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings, benefiting from its hydrophobic and oleophobic properties.
作用機序
The mechanism of action of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromoacetic acid moiety is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, such as proteins and enzymes, by alkylating nucleophilic sites, thereby altering their function.
類似化合物との比較
Similar Compounds
Bromoacetic Acid: A simpler analog without the fluorinated octyl group.
Chloroacetic Acid: Similar structure but with a chlorine atom instead of bromine.
Fluoroacetic Acid: Contains a fluorine atom in place of bromine.
Uniqueness
The uniqueness of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester lies in its highly fluorinated octyl group, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring resistance to water and oils, such as in specialty coatings and advanced materials.
特性
CAS番号 |
132711-05-8 |
|---|---|
分子式 |
C10H6BrF13O2 |
分子量 |
485.04 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-bromoacetate |
InChI |
InChI=1S/C10H6BrF13O2/c11-3-4(25)26-2-1-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-3H2 |
InChIキー |
IMXPOZAAMSKBJQ-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)







![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)

